molecular formula C21H18N4O2S B2642189 (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile CAS No. 940993-43-1

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Cat. No. B2642189
CAS RN: 940993-43-1
M. Wt: 390.46
InChI Key: GZOGFNBPZGMDKB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential use in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to the target molecule have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized and shown to possess antimicrobial activity (Al‐Azmi & Mahmoud, 2020). This suggests that similar compounds could be explored for their potential in antimicrobial research.

Experimental and Computational Analysis

The synthesis and characterization of compounds with a focus on their molecular structure through experimental and computational approaches provide insights into their potential applications in material science or drug design. For example, a green synthesis method was employed for a compound, followed by its structural confirmation using various spectroscopic studies and computational methods (Al‐Azmi & Shalaby, 2018). This approach could be applicable to the study of (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile to determine its physical, chemical, or biological properties.

Antiproliferative Activity

Research on ruthenium(II) complexes with nitrogen-coordinated ligands, including compounds similar in structure or functional groups to the target molecule, showed significant cytotoxicity against human leukemia cancer cells, suggesting potential in anticancer drug development (Moreno et al., 2010). This indicates that derivatives of the target compound could be explored for their antiproliferative or anticancer activities.

Antibacterial Activity

The synthesis and evaluation of thiouracil derivatives containing a benzothiazole moiety, which share structural similarities with the target compound, were investigated for their antibacterial activities against various bacterial strains (Cui et al., 2018). This suggests a potential area of research for (E)-5-(4-benzoylpiperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile in the development of new antibacterial agents.

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c22-15-18-21(27-19(23-18)9-8-17-7-4-14-28-17)25-12-10-24(11-13-25)20(26)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOGFNBPZGMDKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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